2-(2-Fluorophenoxy)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone
Overview
Description
2-(2-Fluorophenoxy)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone is a synthetic organic compound notable for its unique structure and potential applications. This molecule combines a fluorophenoxy group, a triazolo-pyridazine ring system, a furan ring, and a piperazine ring, forming a complex framework that is of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-Fluorophenoxy)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone typically involves multi-step synthesis starting from commercially available materials. The initial step usually involves the synthesis of the furan-2-yl triazolo-pyridazine scaffold through a cyclization reaction. This intermediate then undergoes a nucleophilic substitution reaction with piperazine under controlled conditions.
Next, the intermediate compound reacts with 2-fluorophenol in the presence of a suitable base to form the final product. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for the optimization of each step.
Industrial Production Methods
Industrial production of this compound might involve the use of continuous flow reactors to increase efficiency and yield. Scalability is achieved through meticulous optimization of reaction parameters and using robust catalysts to streamline the multi-step synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenoxy)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone undergoes several types of chemical reactions including:
Oxidation: : The compound can be oxidized under specific conditions to yield oxidized derivatives.
Reduction: : Reduction reactions, such as catalytic hydrogenation, can be used to selectively reduce functional groups within the molecule.
Substitution: : This compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy moiety.
Common Reagents and Conditions
Common reagents include bases like potassium carbonate or sodium hydride for substitution reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Solvents like dimethylformamide (DMF) and dichloromethane (DCM) are frequently used.
Major Products Formed
The major products formed from these reactions vary based on the functional groups targeted, but typically include derivatives with modified substituents on the phenoxy and furan rings.
Scientific Research Applications
2-(2-Fluorophenoxy)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone has wide-ranging applications in several fields:
Chemistry: : Used as a precursor for synthesizing more complex molecules and in studying reaction mechanisms.
Biology: : Investigated for its potential as a biochemical tool or probe due to its interaction with specific biological targets.
Medicine: : Explored for its pharmacological properties and potential therapeutic effects in treating various conditions.
Mechanism of Action
The mechanism by which 2-(2-Fluorophenoxy)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone exerts its effects is based on its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction often involves binding to the active site of the target, thereby inhibiting or modulating its activity. The pathways involved can include signal transduction cascades, altering cellular processes, or influencing gene expression.
Comparison with Similar Compounds
When compared to similar compounds, 2-(2-Fluorophenoxy)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone stands out due to its unique combination of functional groups.
Similar Compounds
2-(4-Chlorophenoxy)-1-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone
2-(4-Bromophenoxy)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone
2-(2-Fluorophenoxy)-1-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone
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Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6O3/c22-15-4-1-2-5-16(15)31-14-20(29)27-11-9-26(10-12-27)19-8-7-18-23-24-21(28(18)25-19)17-6-3-13-30-17/h1-8,13H,9-12,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSVCBRTYFHVHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C(=NN=C3C4=CC=CO4)C=C2)C(=O)COC5=CC=CC=C5F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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